molecular formula C22H24N4O3 B10873016 3-[2-(dimethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

3-[2-(dimethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

Cat. No.: B10873016
M. Wt: 392.5 g/mol
InChI Key: ZBRXGVMTEFOXCY-UHFFFAOYSA-N
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Description

Our compound is a mouthful, but let’s break it down. It belongs to the class of benzofurans , which are heterocyclic compounds containing a benzene ring fused with a furan ring . Now, let’s dive into the specifics.

Preparation Methods

Synthetic Routes:

The synthesis of our compound starts with the key precursor N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2) , which is prepared by coupling 2-aminobenzimidazole (1) with malononitrile in pyridine. From there, various secondary amines react with compound 2 in boiling ethanol to yield different derivatives:

    (3): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-(piperidin-1-yl)acrylonitrile

    (4): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-morpholinoacrylonitrile

    (5): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-(piperazin-1-yl)acrylonitrile

    (6): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-(diphenylamino)acrylonitrile

    (7): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-(methyl((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)amino)acrylonitrile

    (8): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-(bis(2-hydroxyethyl)amino)acrylonitrile

Industrial Production:

The industrial-scale synthesis involves the reaction of compound 2 with malononitrile in the presence of ethanol and sodium ethoxide to yield 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11) .

Chemical Reactions Analysis

Our compound participates in various reactions:

Scientific Research Applications

Our compound finds applications in:

    Antitumor Activity: Compound 14 exhibits remarkable antitumor activity, surpassing other derivatives.

    Cell Lines: It affects various cell lines, including HepG2, MCF-7, VERO, and WI-38.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have an exhaustive list, our compound’s uniqueness lies in its benzofuran core and specific substituents. Further exploration is needed to identify similar compounds.

And there you have it! A whirlwind tour of our complex compound

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-8-ol

InChI

InChI=1S/C22H24N4O3/c1-25(2)10-11-26-13-24-22-20(21(26)23)19(14-4-7-16(28-3)8-5-14)17-9-6-15(27)12-18(17)29-22/h4-9,12-13,19,23,27H,10-11H2,1-3H3

InChI Key

ZBRXGVMTEFOXCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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